Carbonyl chloride fluoride
Description
Significance in the Field of Halogenated Carbonyls
Carbonyl chloride fluoride (B91410) is a prominent member of the halogenated carbonyls, a class of compounds characterized by a carbonyl group bonded to one or more halogen atoms. Its significance stems from its unique reactivity, which is influenced by the presence of both chlorine and fluorine atoms attached to the carbonyl carbon. This dual halogenation imparts properties that are distinct from its symmetrical counterparts, phosgene (B1210022) (COCl₂) and carbonyl fluoride (COF₂).
The presence of the highly electronegative fluorine atom alongside the more polarizable chlorine atom makes carbonyl chloride fluoride a valuable reagent and intermediate in organic synthesis. lookchem.com It serves as a versatile building block for the introduction of the fluoro-carbonyl group (-COF) or as a precursor for the synthesis of more complex fluorinated molecules. google.com In the realm of polymer chemistry, it is utilized in the synthesis of isocyanates, which are essential monomers for the production of polyurethanes. lookchem.com Furthermore, its reactivity is exploited in the production of certain pharmaceuticals and agrochemicals, where the controlled introduction of fluorine can significantly modify the biological activity of the target molecules. lookchem.com
The study of this compound also contributes to a fundamental understanding of reaction mechanisms in organofluorine chemistry. The differential reactivity of the C-Cl and C-F bonds provides a model system for investigating nucleophilic acyl substitution and other transformations at a halogenated carbonyl center.
Overview of Historical Research Milestones
The exploration of this compound is intertwined with the broader history of halogenated carbonyl compounds. Early investigations into the synthesis of carbonyl fluoride often resulted in the formation of this compound as a co-product or intermediate.
One of the notable early methods for preparing both carbonyl fluoride and carbonyl chlorofluoride involved the reaction of carbonyl chloride (phosgene) with antimony trifluoride in an autoclave. rsc.org This method allowed for the targeted synthesis of either compound by adjusting the reaction conditions. rsc.org Another significant milestone was the development of methods involving the reaction of phosgene with hydrogen fluoride under pressure, often using a catalyst like antimony pentachloride, which also yielded a mixture of the fluoride and chlorofluoride. rsc.orggoogle.com
A key challenge in the early research was the separation of this compound from related compounds, particularly the difficulty in separating carbonyl fluoride from hydrogen chloride due to their similar boiling points. rsc.org The development of analytical techniques, such as infrared spectroscopy and later, 19F NMR spectroscopy, was crucial for the characterization and purity assessment of this compound. google.comspectrabase.com These advancements enabled a more detailed study of its properties and reactions.
Current Research Frontiers and Unresolved Questions
Contemporary research involving this compound continues to expand its applications and deepen our understanding of its chemical behavior. One of the active frontiers is its role in atmospheric chemistry. As an intermediate in the atmospheric degradation of certain chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), understanding its formation, transport, and eventual fate is crucial for modeling stratospheric ozone chemistry. copernicus.org Satellite observations have been instrumental in detecting and quantifying its presence in the atmosphere. copernicus.org
In synthetic chemistry, researchers are exploring new catalytic methods that utilize this compound for more efficient and selective transformations. This includes its use in carbonylation reactions to introduce carbonyl groups into organic molecules under milder conditions. The development of novel catalysts that can differentiate between the C-Cl and C-F bonds with high selectivity remains an area of active investigation.
Unresolved questions in the field include the precise mechanisms of its reactions in various solvent systems and under different catalytic conditions. A deeper understanding of the factors governing the chemoselectivity of its reactions with complex organic molecules is still being pursued. Furthermore, the development of more sustainable and environmentally benign methods for the synthesis and utilization of this compound is a continuing goal for the chemical industry.
Data and Properties of this compound
Below are tables summarizing some of the key physical and spectroscopic properties of this compound.
Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CClFO | nist.gov |
| Molecular Weight | 82.462 g/mol | nist.gov |
| CAS Registry Number | 353-49-1 | nist.gov |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source |
|---|---|---|
| Infrared Spectroscopy | The ν1 (CO stretch), ν4 (CF2 asymmetrical stretch), and ν6 (out-of-plane deformation) fundamental modes are used for atmospheric retrievals. | copernicus.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbonyl chloride fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClFO/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVVNXMNLYYMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073897 | |
| Record name | Carbonic chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-49-1 | |
| Record name | Carbonic chloride fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl chloride fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonyl chloride fluoride | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Routes and Preparative Methodologies
Photochemical Oxidation Pathways for COFCl Synthesis
Photochemical oxidation presents a viable route for the synthesis of carbonyl compounds, including carbonyl chloride fluoride (B91410). This method relies on the use of light to initiate oxidation reactions of suitable precursors.
Oxidation of Halogenated Methane (B114726) Precursors (e.g., Chlorodifluoromethane)
The photochemical oxidation of halogenated methane precursors, such as chlorodifluoromethane (B1668795) (CHF₂Cl), is a documented method for producing carbonyl fluoride (COF₂), with carbonyl chloride fluoride often being a key intermediate or byproduct. google.comgoogle.com The process involves irradiating the precursor in the presence of an oxidizing agent, typically oxygen, and often an activator like chlorine. google.comjustia.com
Scientific literature describes the photooxidation of chlorodifluoromethane in the presence of chlorine. google.com This reaction can be carried out under various conditions, including at low pressures. google.com The primary product of this oxidation is often carbonyl fluoride, but the reaction mechanism proceeds through the formation of COFCl. google.comlookchem.com
Table 1: Photochemical Oxidation of Chlorodifluoromethane
| Precursor | Oxidizing Agent | Activator | Key Product(s) | Reference |
| Chlorodifluoromethane (CHF₂Cl) | Oxygen | Chlorine | Carbonyl Fluoride, this compound | google.com |
Influence of Activators and Wavelengths
The efficiency and selectivity of the photochemical synthesis of this compound are significantly influenced by the choice of activators and the wavelength of the light used for irradiation. google.comjustia.com Chlorine is a commonly used activator in the photochemical oxidation of chlorodifluoromethane. google.comjustia.com
The wavelength of the irradiated light plays a crucial role in initiating the reaction. For the photochemical oxidation of chlorodifluoromethane and trifluoromethane (B1200692) to produce carbonyl fluoride, light with a wavelength of ≥ 280 nm is preferred. google.comjustia.comwipo.int This specific range of light has a spectral range of at least 50 nm and includes wavelengths from 280 nm to 750 nm. google.com The use of activators like hydrogen peroxide has also been explored in the photooxidation of HCFC-22. google.com
Table 2: Influence of Activators and Wavelengths on COFCl Synthesis
| Activator | Wavelength | Precursor | Outcome | Reference |
| Chlorine | ≥ 280 nm | Chlorodifluoromethane, Trifluoromethane | Production of Carbonyl Fluoride | google.comjustia.comwipo.int |
| Hydrogen Peroxide | Not Specified | HCFC-22 | Photooxidation | google.com |
Halogen Exchange and Fluorination Reactions
Halogen exchange and fluorination reactions provide alternative pathways to synthesize this compound. These methods often involve the use of powerful fluorinating agents to replace chlorine atoms with fluorine atoms in a carbonyl compound.
Reactions Involving Antimony Pentafluoride and Related Halides
Antimony pentafluoride (SbF₅) is a potent Lewis acid and fluorinating agent that can be used in the synthesis of carbonyl-containing compounds. researchgate.netresearchgate.net While direct synthesis of this compound using SbF₅ is not extensively detailed in the provided results, the reactivity of SbF₅ with related compounds suggests its potential role. For instance, reactions of haloacetyl fluorides with SbF₅ have been investigated, leading to the formation of O-coordinated adducts or haloacetylium ions. acs.org The choice between these products depends on the stoichiometric ratio of the reactants. acs.org Furthermore, the carbonylation of polyfluorinated alkylbenzenes using carbon monoxide in the presence of SbF₅ has been described to produce α-arylcarboxylic acids. researchgate.net This indicates the capability of SbF₅ to facilitate reactions involving carbonyl groups and halides. The synthesis of acetylenedicarbonyl fluoride has been achieved through metathesis with antimony fluorides, where a chlorine-fluorine exchange occurs. rsc.org
Table 3: Reactions Involving Antimony Pentafluoride
| Reactant(s) | Reagent | Product Type | Reference |
| Haloacetyl fluorides | Antimony pentafluoride (SbF₅) | O-coordinated adducts or haloacetylium ions | acs.org |
| Polyfluorinated alkylbenzenes, Carbon monoxide | Antimony pentafluoride (SbF₅) | α-arylcarboxylic acids | researchgate.net |
| Acetylenedicarbonyl chloride | Antimony fluorides | Acetylenedicarbonyl fluoride (via metathesis) | rsc.org |
Synthesis from Carbon Monoxide and Chlorine Systems
The reaction of carbon monoxide with chlorine is a well-established industrial method for producing phosgene (B1210022) (carbonyl dichloride). google.com This reaction is typically catalyzed by activated carbon. google.com While this process directly yields carbonyl dichloride, subsequent fluorination steps would be necessary to produce this compound. An alternative approach involves reacting chlorine and carbon monoxide on a catalyst selected from metal halides, which can be performed over a wide range of pressures and temperatures. google.com This method aims to reduce or prevent the formation of by-products. google.com
Table 4: Synthesis from Carbon Monoxide and Chlorine
| Reactants | Catalyst | Primary Product | Reference |
| Carbon Monoxide, Chlorine | Activated Carbon | Carbonyl Dichloride (Phosgene) | google.com |
| Carbon Monoxide, Chlorine | Metal Halides | Carbonyl Dichloride (Phosgene) | google.com |
Formation Mechanisms from Radical Species
The formation of this compound can also occur through mechanisms involving radical species, particularly in atmospheric chemistry. The atmospheric degradation of certain chlorofluoroethenes initiated by hydroxyl (OH·) radicals can lead to the formation of this compound as a stable product. nih.govnih.gov
For example, the degradation of trichlorofluoroethene (TCFE) initiated by OH· radicals involves the formation of an alkoxy radical. nih.govmostwiedzy.pl This alkoxy radical can subsequently decompose to form both phosgene (COCl₂) and this compound (COClF), with phosgene being the primary product. nih.govmostwiedzy.pl Similarly, in the oxidative atmosphere, the degradation of chlorotrifluoroethylene (B8367) can lead to stable products including "carbonic chloride fluoride" (an alternative name for this compound). nih.gov These reactions proceed through the formation of peroxy radicals ([TCFE-OH-O₂]·) which then lead to the formation of the critical alkoxy radicals. nih.gov The initial step is the addition of the OH· radical to the carbon-carbon double bond of the haloolefin. nih.gov
Unimolecular Elimination of Chlorine from Chlorofluoromethoxy Radicals
The formation of carbonyl compounds through the decomposition of haloalkoxy radicals is a critical pathway in atmospheric and synthetic chemistry. A prominent example involves the unimolecular decomposition of the chlorofluoromethoxy radical, specifically the CH₃CFClO radical, which originates from the atmospheric degradation of 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b). ias.ac.inias.ac.in
Computational studies employing ab-initio quantum mechanical methods have elucidated the plausible decomposition pathways for this radical. ias.ac.in Two primary routes have been investigated in detail: the unimolecular elimination of a chlorine atom and the scission of the carbon-carbon (C-C) bond. ias.ac.inias.ac.in
Reaction Pathways and Energetics:
The decomposition of the CH₃CFClO radical can be summarized by the following competing reactions:
Chlorine Elimination: CH₃CFClO• → CH₃CFO + Cl•
C-C Bond Scission: CH₃CFClO• → •CH₃ + COFCl
Theoretical calculations at the G2(MP2) level of theory have determined that the chlorine elimination pathway is energetically favored. ias.ac.in This path proceeds with a significantly lower barrier height of 3.6 kcal mol⁻¹ compared to the 10.0 kcal mol⁻¹ barrier for the C-C bond scission pathway. ias.ac.inias.ac.in The dominance of the Cl-elimination route is further supported by the calculated thermal rate constants at 298 K and 1 atm, determined using Canonical Transition State Theory (CTST). ias.ac.in
The existence of the transition states for both pathways has been confirmed through frequency calculations, which show a single imaginary frequency, and Intrinsic Reaction Coordinate (IRC) calculations, which verify the smooth connection from the reactant radical to the respective products via the transition state. ias.ac.in
| Decomposition Pathway | Products | Barrier Height (kcal mol⁻¹) | Thermal Rate Constant (s⁻¹) |
|---|---|---|---|
| Cl-Elimination | CH₃CFO + Cl• | 3.6 | 2.9 x 10⁸ |
| C-C Bond Scission | •CH₃ + COFCl | 10.0 | 4.3 x 10⁵ |
These findings highlight that while the C-C bond scission directly yields this compound, the unimolecular elimination of a chlorine atom to form acetyl fluoride (CH₃CFO) is the much more rapid and dominant decomposition pathway for the CH₃CFClO radical. ias.ac.in
Gas-Phase Reaction Dynamics with Oxygen Atoms
Detailed research findings on the gas-phase reaction dynamics between this compound (COFCl) and atomic oxygen (O) are not extensively available in the public domain. Evaluated kinetic data from sources such as the IUPAC Subcommittee on Gas Kinetic Data Evaluation for Atmospheric Chemistry provide comprehensive information on the reactions of atomic oxygen (both O(¹D) and O(³P)) with a wide array of atmospheric species. d-nb.info However, specific kinetic parameters and product studies for the direct reaction of O atoms with COFCl are not explicitly detailed in these compilations.
Further investigation into this specific reaction is required to fully characterize its dynamics, including reaction rate constants, temperature dependence, and product branching ratios.
Sophisticated Spectroscopic Characterization and Analysis
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both infrared and Raman techniques, has been central to understanding the fundamental modes of vibration of the COFCl molecule. These studies have enabled a precise assignment of the vibrational bands and have shed light on complex resonance phenomena.
High-resolution Fourier transform infrared (FTIR) spectroscopy has been instrumental in the detailed analysis of the fundamental vibrational bands of carbonyl chloride fluoride (B91410). A comprehensive study by Perrin et al. (2001) provided the first high-resolution analysis of all six fundamental bands for the COF³⁵Cl isotopologue. researchgate.net These bands correspond to the C=O stretching (ν₁), C-F stretching (ν₂), C-Cl stretching (ν₃), CFCl bending (ν₄), CFCl rocking (ν₅), and the out-of-plane bending (ν₆) modes. researchgate.net The precise wavenumbers for these fundamental bands have been determined, offering a foundational dataset for atmospheric monitoring and further spectroscopic research. researchgate.net
| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) |
|---|---|---|
| ν₁ | C=O Stretch | 1875.8256 |
| ν₂ | C-F Stretch | 1095.0646 |
| ν₃ | C-Cl Stretch | 764.3876 |
| ν₄ | CFCl Bend | 501.5941 |
| ν₅ | CFCl Rock | 408.8099 |
| ν₆ | Out-of-Plane Bend | 666.5862 |
Raman spectroscopy serves as a complementary technique to infrared spectroscopy for the assignment of vibrational modes. While a dedicated comprehensive Raman study on this compound is not extensively documented in the readily available literature, the fundamental vibrational frequencies determined through high-resolution IR spectroscopy provide the basis for assigning Raman active modes. researchgate.netresearchgate.net All six fundamental vibrations of COFCl are expected to be Raman active. The analysis of Raman spectra, when available, would involve correlating the observed Raman shifts with the established infrared fundamental frequencies to confirm the vibrational assignments. researchgate.net The carbonyl stretching vibration, in particular, is typically a strong feature in the Raman spectra of carbonyl compounds. researchgate.net
Fermi resonance, an interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry, can lead to shifts in frequency and changes in intensity of the interacting bands. nist.gov In the case of this compound, studies have revealed the presence of Fermi resonance doublets in the ν(C=O) stretching region. aip.org This phenomenon is particularly noted for the isotopically substituted C¹⁸OFCl species and for the molecular complex formed between this compound and chlorine (C¹⁶OFCl...Cl₂). nist.gov The observation of Fermi resonance provides deeper insight into the vibrational energy level structure and couplings within the molecule. uni-muenchen.de
The vibrational spectrum of this compound is further enriched by the presence of hot bands, which are transitions originating from excited vibrational states, as well as overtone and combination bands. nasa.govaip.org High-resolution spectroscopic studies have not only characterized the fundamental bands but have also enabled the identification and analysis of associated hot bands. researchgate.net For the most abundant isotopologue, ¹²C¹⁶OF³⁵Cl, the line list generated from these studies includes contributions from the first two associated hot bands for the ν₁, ν₂, and ν₃ fundamentals. researchgate.net The analysis of overtone and combination bands, such as the ν₂+ν₄ band in the related carbonyl fluoride (COF₂) molecule, provides crucial information about the anharmonicity of the molecular vibrations.
Matrix isolation is a powerful technique used to study reactive or unstable species by trapping them in an inert solid matrix at low temperatures. researchgate.net This method has been successfully applied to the spectroscopic study of this compound. aip.orgnist.gov By isolating COFCl molecules in an argon matrix, detailed infrared spectra can be obtained with reduced rotational and intermolecular broadening, leading to sharper absorption bands and facilitating the identification of different species and their complexes. nist.gov This technique has been particularly valuable for investigating the vibrational spectra of isotopically substituted COFCl and its interactions with other molecules, such as chlorine. aip.orgnist.gov
The substitution of atoms with their isotopes leads to shifts in the vibrational frequencies of a molecule, providing a powerful tool for verifying vibrational assignments and refining force field calculations. researchgate.net In this compound, the effects of isotopic substitution have been investigated through high-resolution infrared spectroscopy and matrix isolation techniques. researchgate.netnist.gov
Spectroscopic data is available for both the ³⁵Cl and ³⁷Cl isotopologues of this compound. researchgate.net Furthermore, studies involving ¹⁸O substitution have been crucial in analyzing phenomena such as Fermi resonance. nist.gov The observed isotopic shifts in the vibrational frequencies are in good agreement with theoretical predictions and have contributed to a more accurate determination of the molecule's equilibrium geometry and anharmonic force field. researchgate.net
| Vibrational Mode | ¹²C¹⁶OF³⁵Cl | ¹²C¹⁶OF³⁷Cl |
|---|---|---|
| ν₁ (C=O Stretch) | 1875.8256 | - |
| ν₂ (C-F Stretch) | 1095.0646 | - |
| ν₃ (C-Cl Stretch) | 764.3876 | - |
Note: A complete dataset for the fundamental bands of the ³⁷Cl isotopologue was not available in the cited sources. The provided data for ¹²C¹⁶OF³⁵Cl is from high-resolution analysis. researchgate.net
Rotational Spectroscopy and Molecular Constants
Rotational spectroscopy, a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase, has been a cornerstone in the study of this compound. libretexts.org By analyzing the absorption of microwave radiation, precise information about the molecule's moments of inertia and, consequently, its geometry can be obtained. libretexts.org
The rotational spectrum of this compound has been extensively investigated using microwave and Fourier transform microwave (FTMW) spectroscopy. researchgate.netepa.govunt.edu These techniques allow for the measurement of rotational transitions with exceptional accuracy. Early studies utilized microwave spectroscopy to probe the rotational energy levels. aip.org More recently, pulsed-jet FTMW spectroscopy has provided even higher resolution, enabling the observation of fine and hyperfine structures in the rotational spectra. unt.edursc.org In these experiments, a gas sample is supersonically expanded into a cavity, leading to rotational temperatures of only a few Kelvin, which simplifies the spectrum and enhances resolution. unt.edu The rotational spectra of multiple isotopic species of this compound have been measured, providing a wealth of data for detailed analysis. researchgate.net
The analysis of the frequencies of rotational transitions allows for the precise determination of the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia of the molecule. For this compound, these constants have been determined for various isotopic species. researchgate.netaip.org
As a molecule rotates, centrifugal forces cause a slight distortion of its geometry, which affects the rotational energy levels. libretexts.org This effect is accounted for by centrifugal distortion constants. For this compound, quartic centrifugal distortion constants have been determined from the analysis of its rotational spectrum. researchgate.net These constants provide valuable information about the molecule's force field and the rigidity of its structure.
Table 1: Rotational and Centrifugal Distortion Constants for this compound Isotopologues
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| ¹²C¹⁶OF³⁵Cl | 11811.5 | 4096.5 | 3042.5 |
| ¹²C¹⁶OF³⁷Cl | 11811.5 | 3985.8 | 2978.9 |
This table presents illustrative rotational constants. Precise, experimentally determined values can be found in the cited literature.
The presence of a chlorine nucleus (both ³⁵Cl and ³⁷Cl isotopes have a nuclear spin I > 1/2) gives rise to a nuclear quadrupole moment. rsc.org This moment interacts with the electric field gradient at the nucleus, causing a splitting of the rotational energy levels known as hyperfine structure. researchgate.net The analysis of this splitting in the microwave spectrum of this compound provides the nuclear quadrupole coupling constants (eQq). researchgate.netmst.edu These constants are sensitive to the electronic environment around the chlorine nucleus and offer insights into the nature of the C-Cl bond, including its ionic and double-bond character. researchgate.net
The study of different isotopic species is a powerful tool in rotational spectroscopy for determining molecular structures with high accuracy. unibo.it By measuring the rotational spectra of various isotopologues of this compound, such as ¹²C¹⁶OF³⁵Cl and ¹²C¹⁶OF³⁷Cl, researchers have been able to precisely determine the bond lengths and angles without making assumptions about specific geometric parameters. researchgate.netaip.org The rotational constants of the different isotopologues provide a set of simultaneous equations that can be solved to yield a detailed molecular structure. aip.org Studies have also been extended to include less abundant isotopes like ¹³C and ¹⁸O. researchgate.net
The rotational constants of a molecule are not entirely independent of its vibrational state. dntb.gov.ua This interaction between vibration and rotation, known as vibration-rotation interaction, can be studied by analyzing the rotational spectra of molecules in excited vibrational states. researchgate.net For this compound, the observation of rotational transitions in excited vibrational states has allowed for the determination of vibration-rotation interaction constants. researchgate.net These constants describe the change in the rotational constants with vibrational excitation and provide further details about the molecular potential energy surface. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing this compound. While rotational spectroscopy provides information about the molecule in the gas phase, NMR spectroscopy is typically performed on liquid samples and provides insights into the electronic environment of specific nuclei.
For this compound, ¹⁹F NMR spectroscopy is particularly informative. spectrabase.comcdnsciencepub.com The chemical shift of the fluorine nucleus is sensitive to its local electronic environment. google.com Studies have reported the ¹⁹F NMR spectrum of this compound, providing data on its chemical shift. spectrabase.comiucr.org This information is valuable for identifying the compound and for studying its reactions and interactions with other species. For instance, ¹⁹F NMR has been used to study halogen exchange reactions involving carbonyl fluoride and other inorganic chlorides. cdnsciencepub.com
Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atom attached to the carbonyl group. The chemical shift is influenced by the electronegativity of the adjacent chlorine and oxygen atoms, which deshield the fluorine nucleus. alfa-chemistry.com
The typical chemical shift range for fluorine atoms in acyl fluorides (compounds with an F-C=O group) is between -70 ppm and -20 ppm relative to a standard reference such as trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu Specific literature indicates the ¹⁹F NMR chemical shift for this compound itself. spectrabase.com The electronic effects of the carbonyl group, combined with the attached halogens, determine the precise resonance frequency within this range. alfa-chemistry.com
Carbon-13 (¹³C) NMR Studies of Carbonyl Moiety
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. bhu.ac.in Although the natural abundance of ¹³C is low (~1.1%), modern NMR techniques allow for its effective detection. In this compound, the focus of ¹³C NMR studies is the carbonyl carbon. Its chemical shift is highly indicative of the surrounding substituents.
The carbonyl carbon in acyl derivatives like acid chlorides, esters, and amides typically resonates in the downfield region of the spectrum, generally between 150 and 190 ppm. organicchemistrydata.orgttu.edu More specifically, the range for carboxylic acid derivatives, including acid chlorides, is often cited as 165-190 ppm. oregonstate.edu The strong deshielding effect is due to the sp² hybridization of the carbon and the electron-withdrawing nature of the bonded oxygen, fluorine, and chlorine atoms. ttu.edu The precise chemical shift for the carbonyl carbon in this compound is determined by the combined inductive effects of the halogen substituents.
| Compound | Carbon Atom | ¹³C Chemical Shift (δ) [ppm] |
|---|---|---|
| This compound (COClF) | Carbonyl (C=O) | Data not explicitly found in search results, but falls in the 165-190 ppm range oregonstate.edu |
Advanced Computational and Theoretical Chemistry
Quantum Chemical Methodologies for Molecular System Description
The electronic structure and properties of carbonyl chloride fluoride (B91410) (COFCl) have been investigated using a variety of sophisticated quantum chemical methodologies. These computational approaches provide deep insights into the molecule's behavior at the atomic level.
Ab Initio Calculations for Electronic Structure
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing COFCl. Techniques such as Møller-Plesset perturbation theory (MP2), Quadratic Configuration Interaction with Single and Double excitations (QCISD), and Complete Active Space Self-Consistent Field (CASSCF) have been employed. wayne.eduwayne.edu
For instance, the quadratic, cubic, and semi-diagonal quartic force field of COFCl has been calculated at the MP2 level of theory, yielding spectroscopic constants in excellent agreement with experimental data. researchgate.net Furthermore, geometry optimizations and the calculation of harmonic frequencies for related carbonyl compounds have been performed using methods including MP2, QCISD, and CASSCF. acs.orgresearchgate.net These high-level calculations are crucial for obtaining accurate molecular structures and vibrational frequencies. wayne.eduresearchgate.net While MP2 is a common choice due to its balance of cost and accuracy, methods like QCISD and Coupled Cluster (CC) are known to provide more reliable results, especially for systems with complex electronic structures. wayne.edu
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying molecular systems, including carbonyl chloride fluoride. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular. mdpi.comscience.govacs.org
DFT methods, and specifically B3LYP, have been successfully used to optimize the geometries and calculate the vibrational spectra of various molecules. mdpi.comscience.gov For instance, studies on the interaction of toxic heterocarbonyl gases, including carbonyl fluoride, with polypyrrole have utilized the B3LYP functional to describe the non-covalent interactions involved. mdpi.com However, it is also acknowledged that for some complex reactions, standard functionals like B3LYP may not always predict the correct mechanism, highlighting the need to sometimes employ more advanced functionals. researchgate.net
Composite Quantum Chemical Methods for High Accuracy
To achieve very high accuracy in thermochemical predictions, composite methods like the Gaussian-n (Gn) theories have been developed. The G3B3 method, a variant of G3 theory, utilizes B3LYP for geometry optimizations and frequency calculations. researchgate.net These composite techniques combine results from several high-level ab initio calculations to extrapolate to a result that is close to the exact solution of the Schrödinger equation. They are designed to yield accurate energies for calculating properties such as enthalpies of formation, ionization potentials, and electron affinities. researchgate.netustc.edu.cn The capability of methods like G3 and G3B3 has been evaluated for predicting the enthalpies of formation of various fluorine-containing species. researchgate.net
Molecular Structure and Energetics Calculations
Computational chemistry provides essential data on the geometry and vibrational properties of this compound.
Equilibrium Geometry Optimization and Structural Parameter Derivation
Theoretical calculations have been extensively used to determine the equilibrium geometry of this compound. These optimizations aim to find the minimum energy structure and derive key structural parameters such as bond lengths and bond angles.
A semi-experimental equilibrium structure has been derived from experimental ground state rotational constants and ab initio rovibrational interaction parameters. researchgate.net This structure is reported to be in excellent agreement with the ab initio structure calculated at the high-level CCSD(T) level of theory, indicating a high degree of accuracy. researchgate.net The determined equilibrium geometry parameters are re(C=O) = 1.173(1) Å, re(C–F) = 1.323(1) Å, re(C–Cl) = 1.721(1) Å, ∠e(OCF) = 124.0(1)°, and ∠e(OCCl) = 126.4(1)°. researchgate.net Other studies combining electron diffraction intensities and microwave rotational constants have yielded similar geometric parameters. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| re(C=O) | 1.173(1) Å | researchgate.net |
| re(C–F) | 1.323(1) Å | researchgate.net |
| re(C–Cl) | 1.721(1) Å | researchgate.net |
| ∠e(OCF) | 124.0(1)° | researchgate.net |
| ∠e(OCCl) | 126.4(1)° | researchgate.net |
Harmonic and Anharmonic Force Field Determinations
The vibrational characteristics of a molecule are defined by its force field, which describes the potential energy surface around the equilibrium geometry. Both harmonic and anharmonic force fields for this compound have been determined computationally.
The harmonic force field provides a simplified, quadratic approximation of the potential energy, leading to the calculation of harmonic vibrational frequencies. researchgate.netacs.org A complete set of anharmonicity constants (xij) and the general harmonic force field have been determined from experimental frequencies, frequency shifts, and Coriolis coefficients. researchgate.net More advanced calculations have determined the anharmonic force field up to quartic terms at the CCSD(T) level of theory for related molecules, showing excellent agreement with experimental spectroscopic parameters. rsc.org The calculation of the quadratic, cubic, and semi-diagonal quartic force field for COFCl has been performed at the MP2 level, with the derived spectroscopic constants aligning well with experimental findings. researchgate.net
| Mode | Symmetry | Fundamental Frequency (cm-1) | Reference |
|---|---|---|---|
| ν1 | A' | 1868 | nist.gov |
| ν2 | A' | 1095 | nist.gov |
| ν3 | A' | 776 | nist.gov |
| ν4 | A' | 501 | nist.gov |
| ν5 | A' | 415 | nist.gov |
| ν6 | A" | 667 | nist.gov |
Computational Thermochemistry: Enthalpies of Formation and Dissociation Energies
Computational thermochemistry provides crucial insights into the stability and reactivity of molecules. For this compound, both experimental and theoretical methods have been employed to determine its key thermochemical parameters.
The standard enthalpy of formation (ΔfH°) is a fundamental measure of a compound's stability. Experimental determination via photodissociation dynamics has placed the heat of formation at 0 K, ΔfH₀⁰(COFCl), at -397 ± 15 kJ mol⁻¹. rsc.orgrsc.org This value is critical for understanding the energetics of reactions involving COFCl. Theoretical calculations, which are essential for benchmarking and predicting the properties of reactive intermediates, have also been performed. High-level ab initio calculations provide values that are often in close agreement with experimental data, though some studies have highlighted discrepancies that warrant further investigation. aip.org
Dissociation energies reveal the strength of chemical bonds within a molecule. The C-Cl bond dissociation energy, D₀(COF–Cl), has been experimentally determined to be 364 ± 8 kJ mol⁻¹. rsc.orgrsc.org This value indicates the energy required to break the carbon-chlorine bond, a key step in many of its chemical transformations. Computational studies complement these experimental findings by allowing for the investigation of different dissociation pathways and the influence of substituents on bond strengths. researchgate.netrsc.org
Table 1: Thermochemical Data for this compound
Reaction Dynamics and Potential Energy Surface Mapping
The study of reaction dynamics provides a detailed picture of the atomic and molecular motions that occur during a chemical reaction. For this compound, computational methods have been instrumental in mapping potential energy surfaces and elucidating the intricate details of its reactions.
Theoretical Elucidation of Photodissociation Dynamics
The photodissociation of this compound, particularly following excitation around 235 nm, has been a subject of detailed theoretical and experimental investigation. rsc.orgrsc.org Upon absorption of a UV photon, the molecule can undergo C-Cl bond fission. rsc.org Theoretical studies help to rationalize the observed dynamics, such as the distribution of energy among the resulting fragments. rsc.orgrsc.org
Computational models suggest that the dissociation can proceed through different pathways, including mechanisms within the molecular plane and those involving out-of-plane motion of the departing chlorine atom. rsc.orgrsc.org The structural similarities between COFCl and phosgene (B1210022) (COCl₂) allow for comparative studies, where insights from COFCl photodissociation can inform the understanding of the more complex three-body decay of phosgene. rsc.orgrsc.orgacs.org
Prediction of Unimolecular Decay Mechanisms and Pathways
Unimolecular decay refers to the spontaneous decomposition of a molecule. Theoretical calculations are crucial for predicting the various decay pathways and their corresponding energy barriers. For this compound, potential unimolecular decay processes include the elimination of CO or other fragments. nih.govresearchgate.net
Computational Studies of Molecular Interactions (e.g., van der Waals Complexes)
This compound can engage in non-covalent interactions, such as the formation of van der Waals complexes with other molecules. Computational chemistry is a powerful tool for investigating the structure, stability, and vibrational properties of these weakly bound species. aip.orgaip.org
Theoretical studies have examined the formation of van der Waals complexes between COFCl and other molecules, such as chlorine. aip.org These calculations help to understand the nature of the intermolecular forces at play, which can be crucial in condensed phases and atmospheric aerosols. The interaction energies and geometries of these complexes are determined using high-level ab initio and density functional theory (DFT) methods. core.ac.ukrsc.orgnih.gov
Energy Partitioning in Reaction Products
When a molecule like this compound dissociates, the available energy is partitioned among the translational, vibrational, and rotational degrees of freedom of the products. Experimental and theoretical studies aim to quantify this energy distribution.
In the photodissociation of COFCl at 235 nm, it has been observed that approximately 35% of the available energy is channeled into the rotational and vibrational modes of the FCO fragment. rsc.orgrsc.org The remaining energy is released as translational energy of the products. rsc.org This partitioning provides deep insights into the shape of the potential energy surface in the exit channel of the reaction. Unlike in phosgene, no spin-orbit state selective behavior is observed for the chlorine atom fragment, a detail that theoretical models strive to explain. rsc.orgrsc.org
Table 2: Chemical Compounds Mentioned
Sophisticated Reaction Chemistry and Mechanistic Elucidation
Photochemical Reactions and Atmospheric Implications
The presence of carbonyl chloride fluoride (B91410) in the atmosphere, arising from the degradation of chlorofluorocarbons (CFCs), necessitates an understanding of its behavior under solar radiation. Photochemical reactions are the primary sink for this compound in the stratosphere.
The atmospheric degradation of carbonyl chloride fluoride is initiated by photodissociation—the breaking of chemical bonds by absorbing light energy. Detailed studies have been conducted, particularly at wavelengths around 235 nm, which falls within the ultraviolet radiation spectrum that penetrates the stratosphere. At this wavelength, the COFCl molecule absorbs a photon, exciting it to a higher electronic state. This excitation primarily targets the C-Cl bond, which is weaker than the C-F bond. Experimental studies using techniques like resonance-enhanced multi-photon ionization (REMPI) and time-of-flight mass spectrometry have been employed to probe the dynamics of this bond cleavage. These investigations have successfully determined key thermochemical data for the first time, including the heat of formation for COFCl (ΔfH₀⁰ = -397 ± 15 kJ mol⁻¹) and the C–Cl bond dissociation energy (D₀(COF–Cl) = 364 ± 8 kJ mol⁻¹).
Upon absorbing a 235 nm photon, the primary photochemical process is the fission of the carbon-chlorine bond, yielding a chlorine atom (Cl) and a fluoroformyl radical (FCO).
COFCl + hν (≈235 nm) → FCO + Cl
A key aspect of these studies is understanding how the excess energy from the photon is distributed among the products' translational (kinetic) and internal (vibrational and rotational) energies. Research has shown that a significant portion of the available energy is channeled into the internal modes of the FCO radical, specifically its rotation and bending vibrations, accounting for about 35% of the energy. The remainder is released as translational kinetic energy of the separating fragments. Unlike the photodissociation of phosgene (B1210022) (COCl₂), no significant preference for the formation of chlorine atoms in different spin-orbit states (ground state Cl or excited state Cl*) is observed. The mechanism is consistent with a rapid dissociation process occurring within the molecular plane.
The following table summarizes the energy distribution from the photodissociation at 235 nm.
| Parameter | Value |
| Dissociation Wavelength | ~235 nm |
| Primary Products | FCO + Cl |
| C-Cl Bond Dissociation Energy (D₀) | 364 ± 8 kJ mol⁻¹ |
| Energy Partitioning to FCO Internal Modes | ~35% |
| Energy Partitioning to Product Translation | ~65% |
This detailed understanding of energy channeling and product formation is crucial for building accurate models of stratospheric chemistry, helping to predict the atmospheric lifetime of this compound and its ultimate contribution to halogen radical cycles that affect the ozone layer.
Reaction Kinetics and Mechanistic Studies
The rates of chemical reactions involving this compound are highly dependent on temperature. Determining these temperature-dependent rate coefficients is essential for predicting the compound's reactivity and persistence in various environments. Such studies typically involve measuring the reaction rate at different temperatures and fitting the data to the Arrhenius equation:
k(T) = A * exp(-Eₐ / RT)
Where:
k(T) is the rate coefficient as a function of temperature.
A is the pre-exponential factor, related to the frequency of collisions.
Eₐ is the activation energy.
R is the universal gas constant.
T is the absolute temperature.
While specific, comprehensive Arrhenius parameters for many reactions of COFCl are not extensively documented in the available literature, the methodology is well-established. For instance, studies on the hydrolysis of related compounds like carbonyl fluoride (COF₂) show a clear temperature dependence. Experimental techniques such as discharge-flow systems or laser flash photolysis are commonly used to measure rate constants over a wide temperature range, providing the necessary data to calculate the Arrhenius parameters. For atmospheric modeling, the reaction with the hydroxyl (OH) radical is particularly important, and kinetic studies on analogous fluorinated compounds demonstrate that such reactions are often characterized by specific activation energies and pre-exponential factors that dictate their atmospheric lifetime.
| Parameter | Description | Importance |
| Rate Coefficient, k(T) | A proportionality constant relating the rate of a reaction to the concentration of reactants at a specific temperature. | Determines the speed of the reaction under given conditions. |
| Pre-exponential Factor, A | Represents the frequency of correctly oriented collisions between reactant molecules. | Provides insight into the steric requirements of the reaction. |
| Activation Energy, Eₐ | The minimum energy required for a reaction to occur. | A key factor in determining the temperature sensitivity of the reaction rate. |
Understanding the detailed mechanism of a reaction requires identifying the individual elementary steps and characterizing the high-energy transition states that connect reactants, intermediates, and products. An elementary reaction is a single-step process with a single transition state. Computational chemistry provides powerful tools for investigating these pathways on a molecular level.
For reactions at the carbonyl carbon of COFCl, such as nucleophilic substitution, a central question is whether the reaction proceeds through a stepwise addition-elimination mechanism involving a tetrahedral intermediate or a concerted, single-step mechanism. Density functional theory (DFT) calculations have been employed to study this question. For the halide exchange reaction between a chloride ion and this compound, theoretical studies indicate that the reaction proceeds through a concerted S(N)2-like pathway. This mechanism involves a single transition state where the nucleophile attacks the carbonyl carbon at the same time as the leaving group departs, without the formation of a stable tetrahedral intermediate.
The characterization of a transition state involves locating a first-order saddle point on the potential energy surface—a configuration that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computational methods like the quadratic synchronous transit (QST2) or Berny optimization algorithms are used to find the geometry of these transient structures.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining how isotopic substitution at or near the reaction site affects the rate of a reaction. The KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (k_L) to that with the heavy isotopologue (k_H).
Primary KIE: Observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. A significant primary KIE (e.g., k_H/k_D > 2 for hydrogen/deuterium) indicates that this bond cleavage is central to the transition state.
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation. These effects are typically smaller but provide valuable information about changes in hybridization or steric environment at the transition state.
While specific KIE studies on this compound reactions are not prominent in the surveyed literature, the principles can be applied to understand its reaction mechanisms. For example, the concerted S(N)2-like mechanism proposed for nucleophilic attack on COFCl could be probed using a heavy-atom KIE. A small secondary ¹³C KIE would be expected, as the hybridization of the carbonyl carbon changes in the transition state. This would provide experimental support for the concerted mechanism over a stepwise pathway, which would involve different bonding changes and thus a different KIE signature.
Reactivity in Extreme and Superacidic Media
In superacidic media, such as a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅), the reactivity of carbonyl compounds is dramatically enhanced. These media are capable of protonating even very weak bases, including the oxygen atom of a carbonyl group.
When this compound is introduced into a superacid, it is expected to be protonated at the carbonyl oxygen, forming a highly electrophilic species. This protonation significantly increases the positive charge on the carbonyl carbon, making it susceptible to further reactions. Studies on related haloacetyl fluorides in HF/SbF₅ have shown that this initial protonation is a key step, leading to the formation of stable oxonium salts or other reactive intermediates.
The extreme electrophilicity of the protonated carbonyl group can facilitate the cleavage of a halide, leading to the formation of a halocarbonyl cation. While the direct formation of the chlorocarbonyl cation (ClCO⁺) from COFCl in this manner requires further specific investigation, the generation of such cations in superacids is well-established. For example, the formyl cation (HCO⁺) and other acylium ions have been generated and spectroscopically characterized (via NMR and IR) in these media. The ClCO⁺ cation itself has been observed and is noted for having a short C-Cl bond with significant double-bond character. The characterization of these highly reactive cations provides fundamental data on the structure and stability of important chemical intermediates.
Hydrogen Fluoride Addition Reactions in Superacidic Systems
The reactivity of the carbonyl group in this compound (COClF) is significantly enhanced in superacidic media, facilitating the addition of hydrogen fluoride (HF). This reactivity is a direct consequence of the extreme protonating power of superacids, such as mixtures of HF with a strong Lewis acid like antimony pentafluoride (SbF₅).
Mechanistic Pathway
The addition of hydrogen fluoride to this compound in a superacidic system proceeds through a well-established mechanistic pathway involving the initial protonation of the carbonyl oxygen atom. This protonation event dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.
Protonation of the Carbonyl Oxygen: In the presence of a superacid like HF/SbF₅, the carbonyl oxygen of this compound is protonated to form a highly reactive hydroxychlorofluorocarbenium ion intermediate. This initial step is crucial as it activates the otherwise moderately reactive carbonyl group.
Nucleophilic Attack by Fluoride: The positively charged carbon atom of the hydroxychlorofluorocarbenium ion is then attacked by a fluoride ion (F⁻), which is present in the superacidic medium. This nucleophilic addition to the carbonyl carbon results in the formation of the final product, chlorodifluoromethanol.
COClF + H⁺ ⇌ [COHClF]⁺ [COHClF]⁺ + F⁻ → CHClF₂OH
This mechanism is analogous to the reactions of other haloacetyl fluorides in superacidic media, where the protonation of the carbonyl group is the key step that facilitates the subsequent addition of hydrogen fluoride.
Detailed Research Findings
While specific detailed research findings exclusively on the hydrogen fluoride addition to this compound in superacidic systems are not extensively documented in publicly available literature, the behavior of structurally similar compounds provides a strong basis for understanding this reaction. Studies on various haloacetyl fluorides have demonstrated that the electrophilicity of the carbonyl carbon is the determining factor for the rate and favorability of the HF addition.
It is established that electron-withdrawing substituents on the carbon atom adjacent to the carbonyl group increase the electrophilicity of the carbonyl carbon, thereby promoting the addition of HF. In this compound, the presence of both chlorine and fluorine atoms, which are highly electronegative, contributes to a significant polarization of the C=O bond, making the carbon atom electron-deficient and thus a good electrophile.
The stability of the protonated intermediate and the subsequent addition product is influenced by the nature of the substituents. In the case of this compound, the resulting chlorodifluoromethanol is expected to be a relatively stable α-haloalcohol under the reaction conditions.
Hypothetical Reaction Data
Based on the established principles of reactions in superacidic media, the following data tables present hypothetical yet plausible outcomes for the reaction of this compound with hydrogen fluoride in an HF/SbF₅ superacid system.
Table 1: Reaction Conditions and Product Yield for the Synthesis of Chlorodifluoromethanol
| Parameter | Value |
|---|---|
| Reactant | This compound |
| Reagent | HF/SbF₅ (10:1 molar ratio) |
| Temperature | -78 °C |
| Reaction Time | 2 hours |
| Product | Chlorodifluoromethanol |
| Hypothetical Yield | 85% |
Table 2: Spectroscopic Data for the Hypothetical Product (Chlorodifluoromethanol)
| Spectroscopic Technique | Expected Chemical Shift / Signal |
|---|---|
| ¹H NMR (in HF/SbF₅) | Singlet, δ 5.5-6.5 ppm (due to the -OH proton) |
| ¹⁹F NMR (in HF/SbF₅) | Singlet, δ -70 to -90 ppm (due to the -CF₂Cl group) |
Atmospheric Chemistry and Environmental Fate Research
Stratospheric Abundance and Long-Term Trends
The distribution and temporal evolution of carbonyl chloride fluoride (B91410) in the stratosphere are monitored through advanced remote sensing techniques and sophisticated chemical transport models.
Global observations of carbonyl chloride fluoride have been made possible by satellite-based instruments, most notably the Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS). The ACE-FTS, onboard the SCISAT satellite since 2004, records infrared atmospheric spectra that allow for the retrieval of vertical profiles of numerous trace gases, including COClF. This limb-sounding technique provides high-resolution data on the vertical distribution of the compound in the stratosphere. The ACE-FTS can retrieve COClF data at altitudes ranging from approximately 13 to 24 km.
Data from the ACE-FTS mission between February 2004 and April 2007 revealed distinct global and regional distribution patterns for this compound. A significant source region for COClF is located in the tropical stratosphere at an altitude of about 27 km. From this source region, a layer of enhanced COClF concentrations extends across the low- to mid-stratosphere at all latitudes.
The volume mixing ratios within this layer typically range from 40 to 100 parts per trillion by volume (pptv). The highest concentrations are observed in the tropics, with a general decrease towards the polar regions. The distribution of COClF is largely zonally symmetric, although a slight hemispheric asymmetry is present, which is likely attributable to asymmetries in the distribution of its parent molecule, CCl3F (CFC-11).
Global Distribution of this compound (2004-2007)
| Region | Altitude Range | Volume Mixing Ratio (pptv) |
|---|---|---|
| Tropical Stratosphere (Source Region) | ~27 km | Highest Concentrations |
| Low- to Mid-Stratosphere (Global) | Varies | 40 - 100 |
| Polar Regions | Varies | Lower Concentrations |
To understand and validate the observed distributions and trends of stratospheric gases, satellite measurements are often compared with simulations from three-dimensional chemical transport models (CTMs) like the Single-Layer Isentropic Model of Chemistry and Transport (SLIMCAT). These models use meteorological data to simulate the transport of chemical species and include detailed chemical reaction schemes.
Comparisons between SLIMCAT output and satellite observations for fluorine-containing species have shown good agreement, providing confidence in the scientific understanding of their atmospheric degradation pathways. For instance, the TOMCAT CTM, a related model, includes the production of COClF from the degradation of specific source gases like CFC-11, CFC-113, and HCFC-141b in its chemical scheme. Such model comparisons are crucial for interpreting observational data and for validating the emission inventories and chemical processes used within the models.
Long-term satellite missions have been instrumental in monitoring the effectiveness of the Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances. As a result of this protocol, the atmospheric concentrations of major COClF precursors, such as CFCs, are declining. Consequently, the atmospheric abundance of this compound is also observed to be decreasing. This decline is consistent with the trends of its major source gases, marking it as a success story of international environmental regulation.
Long-Term Trend of Atmospheric this compound
| Compound | Observed Trend | Primary Driver |
|---|---|---|
| This compound (COClF) | Decreasing | Decreasing concentrations of source gases (e.g., CFCs) |
Atmospheric Formation and Degradation Pathways
This compound is not directly emitted into the atmosphere in significant quantities. Instead, it is a secondary product formed from the chemical breakdown of other compounds.
The primary atmospheric source of this compound is the photochemical degradation of anthropogenic chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). These long-lived compounds are transported into the stratosphere, where they are broken down by high-energy solar radiation (photolysis) or by reaction with other chemical species.
This degradation process liberates chlorine and fluorine atoms, which then participate in a series of reactions. The oxidation of the remaining carbon-based fragments leads to the formation of more stable inorganic reservoir species, including this compound. Specifically, the degradation of CFC-11 (CCl3F), CFC-113 (C2Cl3F3), and HCFC-141b (CH3CCl2F) has been identified as a source of COClF. Ultimately, COClF itself further degrades to form hydrogen fluoride (HF), which is an almost permanent reservoir of stratospheric fluorine due to its extreme stability.
Photochemical Degradation Processes in the Troposphere and Stratosphere
The primary atmospheric fate of this compound is its destruction by solar ultraviolet radiation, a process known as photolysis. Due to its chemical stability against other removal mechanisms in the lower atmosphere (troposphere), COClF is efficiently transported to the stratosphere, where the solar UV flux is significantly stronger.
The photolysis of COClF proceeds through the breaking of the carbon-chlorine bond, which is weaker than the carbon-fluorine bond, leading to the formation of a chlorine atom (Cl) and a FCO radical:
COClF + hν → Cl + FCO
This reaction is the principal sink for COClF in the stratosphere. The rate of this process is dependent on the absorption cross-section of the COClF molecule and the quantum yield for dissociation, both of which are functions of the wavelength of the incident solar radiation. While detailed, publicly available quantitative data on the absorption cross-sections and quantum yields for COClF remain specialized, atmospheric models incorporate these parameters to estimate its atmospheric lifetime.
Reactive Pathways with Atmospheric Radicals and Species
While photolysis is the dominant removal pathway for this compound, reactions with other atmospheric species, particularly radicals, can also contribute to its degradation, albeit to a lesser extent. The primary reactive species of interest in the stratosphere are the hydroxyl radical (OH), atomic chlorine (Cl), and electronically excited oxygen atoms (O(1D)).
The reaction with the hydroxyl radical is generally slow for halogenated carbonyls. For COClF, the reaction would likely proceed via hydrogen abstraction if a hydrogen atom were present, but as it is fully halogenated, this pathway is not possible. Direct attack on the carbonyl group is also a potential, though likely slow, reaction pathway.
COClF + OH → Products
Similarly, the reaction with atomic chlorine is a potential minor loss process. This reaction would involve the displacement of the fluorine atom or the breaking of the carbonyl bond.
COClF + Cl → Products
The reaction with O(1D) is another possible, though minor, sink for COClF in the stratosphere. O(1D) is a highly reactive species produced from the photolysis of ozone.
COClF + O(1D) → Products
It is important to note that the rate constants for these radical reactions with COClF are not as well-characterized as those for more abundant atmospheric species. However, atmospheric models generally indicate that photolysis is the overwhelmingly dominant loss process for COClF in the stratosphere.
Role as a Transient Reservoir Species in the Atmosphere
This compound is considered a transient reservoir species in the atmosphere. This means it temporarily holds chlorine and fluorine atoms, which are potent ozone-depleting substances, in a less reactive form. COClF is formed from the atmospheric degradation of several chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).
Contribution to Stratospheric Chlorine and Fluorine Budgets
The primary sources of COClF are the atmospheric degradation of CFC-11 (CCl3F), CFC-113 (C2Cl3F3), and HCFC-141b (CH3CCl2F). As these parent compounds are broken down by sunlight and chemical reactions, they release chlorine and fluorine atoms that can then react to form COClF.
While COClF is a source of both chlorine and fluorine, its contribution to the total stratospheric budgets of these halogens is considered to be minor compared to other, more abundant reservoir species. For chlorine, the most significant reservoir species are hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO2). For fluorine, the primary reservoir species are hydrogen fluoride (HF) and carbonyl fluoride (COF2).
Satellite measurements have indicated that COClF is the least abundant of the major inorganic fluorine reservoirs in the stratosphere. However, its presence is a direct indicator of the degradation of its parent CFCs and HCFCs, making it a useful tracer for understanding the atmospheric lifecycle of these ozone-depleting substances.
Linkages to Ozone Depletion Chemistry and Recovery
The significance of this compound in stratospheric chemistry is directly tied to its role in the catalytic cycles of ozone depletion. While COClF itself does not directly react with ozone to a significant extent, its formation and subsequent destruction are integral parts of the broader chlorine-driven ozone loss processes.
The formation of COClF from the degradation of CFCs and HCFCs is a key step in the transformation of these long-lived source gases into more reactive forms of chlorine. Once formed, the photolysis of COClF releases a chlorine atom (Cl), as described in section 6.2.2. This free chlorine atom can then participate in catalytic cycles that destroy ozone molecules. The most well-known of these cycles is:
Cl + O3 → ClO + O2 ClO + O → Cl + O2 Net: O3 + O → 2O2
The concentration of COClF in the stratosphere is expected to decline as the emissions of its parent CFCs and HCFCs are reduced under the regulations of the Montreal Protocol and its amendments. This decline is an important indicator of the success of these international agreements in mitigating ozone depletion. As the atmospheric burden of these source gases decreases, the production of COClF will also decrease, leading to a reduction in the amount of chlorine available to participate in ozone-destroying catalytic cycles. Therefore, monitoring the long-term trend of COClF provides valuable data for assessing the recovery of the stratospheric ozone layer.
Emerging Research Directions and Future Perspectives in Cofcl Research
Development of Novel Spectroscopic Methods for High-Resolution Analysis
The accurate detection and quantification of carbonyl chloride fluoride (B91410) in various matrices, particularly in the atmosphere, demand high-resolution and sensitive analytical methods. Research is moving beyond traditional techniques toward novel spectroscopic approaches that offer greater precision and real-time analysis capabilities.
Recent advancements in spectroscopy, such as Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS), provide a pathway for the in-situ detection of atmospheric trace gases like hydrogen chloride with high precision (pptv levels) and fast response times. The principles of TILDAS, utilizing specific rovibrational absorption lines, could be adapted for the high-resolution analysis of COFCl. Fourier Transform Infrared (FTIR) spectroscopy has already been employed to study the reaction of CFCs with atomic oxygen in matrices, leading to the identification of COFCl and its complexes.
Future developments may focus on combining established methods like Gas Chromatography-Mass Spectrometry (GC-MS) with advanced ionization techniques for enhanced sensitivity. Furthermore, techniques like thermostable-Raman-interaction-profiling (TRIP), a recent breakthrough that allows for the analysis of fragile biological molecules without heat damage, could potentially be adapted for studying the interactions of COFCl on surfaces or with other molecules under controlled conditions. The development of portable, high-resolution spectrometers will also be crucial for in-field atmospheric measurements.
Table 1: Spectroscopic Methods for Carbonyl Chloride Fluoride Analysis
| Method | Principle | Application in COFCl Research | Potential Advancements |
|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared radiation, identifying functional groups. | Identification of COFCl in matrix isolation studies and as a product of atmospheric reactions. | Coupling with imaging techniques for spatial distribution analysis. |
| GC-MS | Separates compounds by chromatography, followed by mass-based detection. | Standard method for quantification and identification of COFCl. | Use of high-resolution mass spectrometry for unambiguous identification in complex mixtures. |
| ¹⁹F NMR Spectroscopy | Measures the magnetic properties of the fluorine nucleus. | Structural elucidation and purity assessment of synthesized COFCl. | Development of in-situ NMR for monitoring reactions involving COFCl. |
| TILDAS | Uses a tunable laser to probe specific, narrow absorption lines of a molecule. | Not yet applied, but offers potential for highly sensitive and selective in-situ atmospheric detection. | Miniaturization for deployment on drones or high-altitude balloons. |
Investigation of Intermolecular Interactions and Complex Formation in Various Environments
Understanding the non-covalent interactions of this compound is essential for predicting its behavior in the atmosphere, in solution, and in biological systems. The molecule's structure, featuring a carbonyl group and two different halogen atoms, allows for a range of intermolecular forces.
Research has shown that interactions involving carbonyl groups are not purely dipolar; they can involve significant electron delocalization, such as an n→π* interaction, where a lone pair from a donor atom interacts with the antibonding π* orbital of the carbonyl carbon. The fluorine and chlorine atoms in COFCl can also participate in halogen bonding and other weak interactions. The carbon-fluorine bond, in particular, is known to mediate significant intermolecular interactions that can guide the structure of crystal lattices.
Specific studies using FTIR spectroscopy in solid argon matrices have provided direct evidence of complex formation, identifying a COFCl:Cl₂ complex. This demonstrates the ability of COFCl to interact with other atmospheric species. Theoretical and computational studies are crucial in this area, helping to characterize the geometry and energy of these weak interactions. For instance, computational work has revealed attractive interactions between molecules containing CF₃ groups and heteroatoms like oxygen and nitrogen, which are not simple van der Waals forces but involve charge transfer.
Table 2: Types of Intermolecular Interactions Involving COFCl
| Interaction Type | Description | Relevance to COFCl |
|---|---|---|
| Dipole-Dipole | Attraction between the permanent positive and negative poles of polar molecules. | The polar C=O, C-F, and C-Cl bonds in COFCl lead to a net molecular dipole, promoting these interactions. |
| n→π Interaction* | Delocalization of a lone pair (n) from a donor atom into the antibonding orbital (π*) of the carbonyl group. | The carbonyl oxygen's lone pairs can interact with acceptor orbitals on neighboring molecules. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom in COFCl could potentially act as a halogen bond donor. |
| C-F···X Interactions | Weak interactions involving organically bound fluorine. | Can interact with hydrogen (C-F···H) or other fluorine atoms (C-F···F), influencing aggregation and solvation. |
Advanced Modeling of Atmospheric Processes Involving COFCl
This compound is recognized as an important reservoir for both chlorine and fluorine in the stratosphere, primarily formed from the degradation of chlorofluorocarbons (CFCs) like CCl₃F. Advanced atmospheric chemistry models are critical tools for simulating its global distribution, transport, and ultimate fate.
Satellite-based measurements, such as those from the Atmospheric Chemistry Experiment (ACE), have provided global distribution data for COFCl, revealing a strong source region in the tropical stratosphere. These observational data are essential for validating and refining chemical transport models (CTMs). Models like the state-of-the-art three-dimensional SLIMCAT model are used to simulate the distribution of related fluorine species like carbonyl fluoride (COF₂), and such frameworks are vital for understanding COFCl as well.
Exploration of New Catalytic and Reagent Applications in Chemical Synthesis
While primarily known for its role in atmospheric science, this compound's reactivity makes it a potentially useful reagent in synthetic chemistry. It serves as a source of the -COCl and -COF functional groups, and its applications are being explored for the synthesis of fine chemicals.
COFCl is used as a chemical intermediate in the production of certain pharmaceuticals and agrochemicals, where its reactivity is harnessed to build complex molecules. Its utility is analogous to that of related compounds like phosgene (B1210022) (COCl₂) and carbonyl fluoride (COF₂). Carbonyl fluoride, for example, is a versatile intermediate for creating organic fluorine compounds, reacting with aldehydes and ketones to form gem-difluorides. This suggests that COFCl could be used for the selective introduction of both a chlorine and a fluorine atom in a single step.
The development of new catalytic systems is a key area of modern chemical synthesis. While direct catalytic applications of COFCl are not yet widely reported, research into the catalytic use of related acyl and carbamoyl (B1232498) fluorides is rapidly advancing. For example, nickel-catalyzed cross-coupling reactions have been developed using carbamoyl fluorides for amide synthesis. Furthermore, various metal fluorides have been shown to catalyze reactions of carbonyl fluoride, such as its reaction with fluorine to yield CF₃OF. Future research could focus on developing catalytic methods that utilize COFCl as a building block, potentially for the synthesis of novel polymers, pharmaceuticals, or materials. The synthesis of [¹¹C]carbonyl difluoride as a novel agent for transferring carbonyl groups in PET radiotracer synthesis highlights the innovative applications being found for such molecules.
Q & A
Q. What are the primary laboratory synthesis methods for carbonyl chloride fluoride, and how can purity be optimized during preparation?
this compound is commonly synthesized via reactions involving carbon monoxide (CO) with fluorine and chlorine derivatives. One widely used method involves fluorination of phosgene (COCl₂) using silver(II) fluoride (AgF₂) under controlled conditions . Purity optimization requires post-synthesis purification techniques such as cryogenic distillation or chemical trapping to remove byproducts like HF or unreacted halogens. Analytical methods like gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are critical for verifying purity thresholds .
Q. What safety protocols are essential for handling this compound in experimental settings?
Due to its high toxicity and corrosivity, handling requires inert-atmosphere gloveboxes, chemical-resistant PPE (e.g., butyl rubber gloves), and real-time gas detection systems. Emergency protocols must include neutralization strategies using alkaline solutions (e.g., sodium bicarbonate) and pre-established evacuation plans. Regulatory guidelines from OSHA and NIOSH emphasize limiting exposure to concentrations below 2500 ppm (immediately dangerous to life and health, IDLH) .
Q. How can researchers design experiments to ensure reproducibility in studies involving this compound?
Reproducibility hinges on detailed documentation of synthesis conditions (e.g., temperature, pressure, stoichiometry), calibration of analytical instruments, and adherence to standardized protocols for handling reactive gases. Supplementary materials should include raw spectral data, purification logs, and failure analyses. Peer-reviewed journals like the Beilstein Journal of Organic Chemistry mandate explicit experimental replication steps .
Advanced Research Questions
Q. How do computational models predict the decomposition pathways and stability of this compound under environmental stressors?
Density functional theory (DFT) simulations reveal that COClF undergoes photodissociation under UV light, producing ClF and CO radicals. Environmental factors like humidity accelerate hydrolysis, forming HF and HCl. Advanced models integrate molecular dynamics to simulate decomposition kinetics, which can be validated using time-resolved laser spectroscopy .
Q. What analytical techniques resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity studies often arise from inconsistent exposure models (e.g., in vivo vs. in vitro) or variable impurity profiles. Meta-analyses using systematic review frameworks (e.g., PRISMA) and cross-validation with high-purity samples can reconcile data. The EPA’s ToxCast database and OECD guidelines provide standardized testing protocols .
Q. What methodologies are employed to assess this compound’s efficacy as an etching agent in semiconductor manufacturing?
Studies compare etching rates and selectivity using plasma-enhanced chemical vapor deposition (PECVD) systems. Parameters like RF power, gas mixture ratios (e.g., COClF/Ar), and surface morphology post-etching are analyzed via scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS). Challenges include minimizing residual fluoride contamination on silicon wafers .
Q. How can researchers overcome purification barriers limiting industrial and academic applications of this compound?
Advanced purification involves adsorption using molecular sieves or ionic liquids to sequester HF impurities. Process optimization via response surface methodology (RSM) identifies ideal temperature and pressure conditions. Recent studies highlight membrane-based separation techniques for scalable purification .
Methodological Guidance
- Literature Review Strategy : Use databases like SciFinder and Reaxys with search terms: “this compound AND (synthesis OR stability OR toxicity)”. Filter for peer-reviewed studies post-2000 and exclude non-English sources without validated translations .
- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in toxicity studies. Use tools like RevMan for statistical heterogeneity assessment in meta-analyses .
- Regulatory Compliance : Align experimental designs with EPA TSCA guidelines and OSHA’s Process Safety Management (PSM) standards for high-risk chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
